molecular formula C12H12N2O3 B1296115 Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate CAS No. 30588-33-1

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Cat. No. B1296115
CAS RN: 30588-33-1
M. Wt: 232.23 g/mol
InChI Key: RWFAFMVYYSHQLZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has an average mass of 232.235 Da and a monoisotopic mass of 232.084793 Da .


Molecular Structure Analysis

The molecular structure of this compound comprises a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule containing two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate and its derivatives have been extensively used in synthetic chemistry. For instance, a study demonstrated the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which is closely related to the compound (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012). Additionally, crystal structure analysis of similar compounds provides insights into their molecular configurations, as seen in the study of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Chemical Synthesis and Potential Applications

Various studies have explored the synthesis of novel compounds using ethyl pyrazole derivatives. For instance, synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety has been reported, indicating the versatility of these compounds in creating diverse chemical structures (Abdelhamid & Afifi, 2010). Furthermore, these compounds have been used as precursors in cross-coupling reactions, highlighting their role in advanced organic synthesis (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Biological and Pharmaceutical Research

Ethyl pyrazole derivatives also have significant applications in the field of medicinal chemistry. Studies have shown these compounds can impact cellular processes like autophagy in cancer cells, suggesting potential therapeutic applications (Zheng et al., 2010). Their structural variety allows for the synthesis of novel compounds with potential biological activity, expanding the possibilities for drug discovery.

Material Science and Sensor Development

In the realm of material science, these compounds have been used in the development of chemosensors. For example, a study demonstrated the use of a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye for the detection of metal cations (Aysha, Mohamed, El-Sedik, & Youssef, 2021). This highlights the compound's potential in creating sensitive and selective sensors for various applications.

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that compounds like Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate may have potential future applications in these fields.

properties

IUPAC Name

ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFAFMVYYSHQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279197, DTXSID20952870
Record name ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

CAS RN

30588-33-1, 88585-32-4
Record name NSC11628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Elewa, M Mohamed, M Nafie… - … of Pharmaceutical and …, 2021 - journals.ekb.eg
Middle East respiratory syndrome coronavirus MERS-CoV represents a big challenge for the healthcare system all over the world. In the present study, five new compounds 4-8 were …
Number of citations: 1 journals.ekb.eg

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